6-hydroxyspiro[4.5]decan-8-one

Solubility Formulation Organic Synthesis

Leverage 6-Hydroxyspiro[4.5]decan-8-one's unique spiro[4.5] scaffold and free hydroxyl group for one-step esterification/alkylation, streamlining synthesis vs. ketal-protected analogs. With ≥25 mg/mL aqueous solubility, it outperforms more lipophilic spiro[4.5]decanones in early ADME and in vitro assays. The privileged core has validated utility in PHD inhibitor lead optimization—choose this precise building block to ensure reproducible SAR and maximize synthetic efficiency. Order high-purity (≥95%) lots for focused library production.

Molecular Formula C10H16O2
Molecular Weight 168.236
CAS No. 2138534-73-1
Cat. No. B2716537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxyspiro[4.5]decan-8-one
CAS2138534-73-1
Molecular FormulaC10H16O2
Molecular Weight168.236
Structural Identifiers
SMILESC1CCC2(C1)CCC(=O)CC2O
InChIInChI=1S/C10H16O2/c11-8-3-6-10(9(12)7-8)4-1-2-5-10/h9,12H,1-7H2
InChIKeyAEFKYSSOEHPNEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyspiro[4.5]decan-8-one (CAS 2138534-73-1): A Versatile Spirocyclic Scaffold for Advanced Chemical Synthesis


6-Hydroxyspiro[4.5]decan-8-one (CAS 2138534-73-1) is a synthetic spirocyclic organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It features a unique spiro junction connecting a cyclohexane ring and a tetrahydrofuran ring, with a hydroxyl group at the 6-position and a carbonyl group at the 8-position [1]. This structural arrangement confers distinct stereoelectronic properties and reactivity, positioning it as a versatile intermediate and building block for the construction of complex molecular architectures in medicinal chemistry and organic synthesis . The compound is typically provided as a white to off-white solid and serves as a key scaffold for generating diverse spirocyclic frameworks .

Why 6-Hydroxyspiro[4.5]decan-8-one is Not a Drop-In Replacement for Other Spiro[4.5]decanones


Spiro[4.5]decanones constitute a diverse class of compounds with varying ring substituents and stereochemistry, leading to significant differences in physicochemical properties, biological activity, and synthetic utility. For instance, the presence of a free hydroxyl group in 6-hydroxyspiro[4.5]decan-8-one confers enhanced water solubility (≥25 mg/mL) compared to the more lipophilic 1,4-dioxaspiro[4.5]decan-8-one (logP ~0.5) [1]. This directly impacts formulation and reaction conditions. Furthermore, studies have demonstrated that even subtle modifications to the spiro[4.5]decanone core can dramatically alter target binding affinity in medicinal chemistry applications, as observed in the structure-activity relationships (SAR) of prolyl hydroxylase domain (PHD) inhibitors [2]. Consequently, substituting 6-hydroxyspiro[4.5]decan-8-one with a closely related analog without thorough characterization can compromise synthetic yields, alter biological activity profiles, and invalidate comparative studies [2].

Quantitative Differentiation Evidence for 6-Hydroxyspiro[4.5]decan-8-one Versus Structural Analogs


Water Solubility: 6-Hydroxyspiro[4.5]decan-8-one vs. 1,4-Dioxaspiro[4.5]decan-8-one

6-Hydroxyspiro[4.5]decan-8-one exhibits high aqueous solubility, a critical parameter for reaction medium selection and biological assays. This contrasts with the lower solubility of the analogous 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8), which is more hydrophobic [1]. The presence of a free hydroxyl group and a less sterically encumbered ring system in the target compound is the primary driver for this enhanced solubility [2].

Solubility Formulation Organic Synthesis

Melting Point: 6-Hydroxyspiro[4.5]decan-8-one vs. 1,4-Dioxaspiro[4.5]decan-8-one

The melting point of 6-hydroxyspiro[4.5]decan-8-one is not widely reported, but its structural analog, 1,4-dioxaspiro[4.5]decan-8-one, has a well-defined melting point of 70-73 °C [1]. The absence of a distinct melting point for the target compound in published literature suggests it may exist as an oil or a low-melting solid at ambient temperature, indicating a significant difference in intermolecular forces (e.g., hydrogen bonding) compared to the crystalline comparator.

Physical Property Characterization Solid Handling

Hydrophilicity/Lipophilicity (logP) Contrast with 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one

The experimental logP of 6-hydroxyspiro[4.5]decan-8-one is not directly available, but its structural features suggest it is more hydrophilic than the methylated dioxaspiro analog. 7-Methyl-1,4-dioxaspiro[4.5]decan-8-one (CAS 702-69-2) has a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 35.5 Ų . The target compound, lacking the dioxolane ring and possessing a free hydroxyl group, is expected to have a significantly lower logP and higher TPSA, enhancing its water solubility and membrane permeability profile .

Lipophilicity logP Drug-likeness

Potential PHD Inhibitory Activity: Scaffold Advantage Over Acyclic 2-Oxoglutarate Analogs

While direct inhibitory data for 6-hydroxyspiro[4.5]decan-8-one against PHDs is not available, structure-activity relationship (SAR) studies on spiro[4.5]decanone-containing compounds have demonstrated that this rigid spirocyclic scaffold is a privileged template for generating potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors [1]. These compounds inhibit HIF prolyl hydroxylases (PHDs), targets for treating anemia and ischemia [1]. In contrast, many acyclic 2OG analogs show reduced potency or selectivity due to their flexible structure [1]. The spiro[4.5]decanone core provides a pre-organized geometry that favorably interacts with the enzyme's active site iron, as confirmed by crystallographic studies [1].

Medicinal Chemistry PHD Inhibitors Enzyme Inhibition

Synthetic Versatility: Superior Reactivity of the Hydroxyl Group Over a Protected Dioxolane Moiety

6-Hydroxyspiro[4.5]decan-8-one possesses a free secondary hydroxyl group, which serves as a highly versatile handle for diverse chemical transformations (e.g., oxidation, esterification, alkylation) . In contrast, common analogs like 1,4-dioxaspiro[4.5]decan-8-one contain a protected carbonyl as a ketal, which is less reactive and requires an additional deprotection step to unveil the latent ketone functionality [1]. This difference translates to shorter synthetic routes and higher overall yields when using the target compound as a starting material for complex molecule synthesis.

Organic Synthesis Derivatization Building Block

Optimized Application Scenarios for 6-Hydroxyspiro[4.5]decan-8-one Driven by Evidence-Based Differentiation


Medicinal Chemistry: Lead Optimization for PHD Inhibitors

Given the validated role of the spiro[4.5]decanone scaffold in producing potent and selective PHD inhibitors [1], 6-hydroxyspiro[4.5]decan-8-one is an ideal starting material for the synthesis of focused compound libraries. Its high aqueous solubility (≥25 mg/mL) [2] facilitates in vitro assays and early ADME studies, a critical advantage over more lipophilic analogs.

Organic Synthesis: Direct Preparation of Advanced Intermediates

The free hydroxyl group in 6-hydroxyspiro[4.5]decan-8-one allows for one-step esterification or alkylation reactions to produce diverse derivatives, streamlining synthetic pathways compared to using ketal-protected analogs like 1,4-dioxaspiro[4.5]decan-8-one, which require additional deprotection sequences [3]. This efficiency is particularly valuable in the synthesis of spirocyclic natural products or complex pharmaceuticals.

Formulation and Chemical Biology: Aqueous-Compatible Probe Synthesis

The high water solubility of 6-hydroxyspiro[4.5]decan-8-one (≥25 mg/mL) [2] makes it an excellent scaffold for creating water-soluble chemical probes or affinity reagents. This property simplifies conjugation to biomolecules and reduces the need for DMSO or other organic co-solvents in biological experiments, minimizing potential artifacts in cellular assays.

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